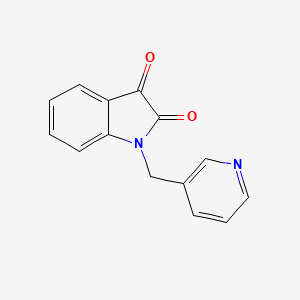
Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate is a complex organic compound with a unique structure that includes multiple diethylamino groups and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core butanoate structure, followed by the introduction of diethylamino groups through nucleophilic substitution reactions. Common reagents used in these reactions include ethyl chloroformate and diethylamine, under conditions that may involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reactions. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions may produce amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where diethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Diethylethanolamine: A related compound with similar diethylamino groups but different overall structure and properties.
Procaine: Another compound with a similar ester linkage and diethylamino groups, used as a local anesthetic.
Uniqueness
Ethyl 4-diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanoate is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its multiple diethylamino groups and phenyl ring make it versatile for various chemical transformations and interactions.
Propiedades
Número CAS |
7475-81-2 |
|---|---|
Fórmula molecular |
C22H39ClN2O2 |
Peso molecular |
399.0 g/mol |
Nombre IUPAC |
ethyl 4-(diethylamino)-2-[2-(diethylamino)ethyl]-2-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C22H38N2O2.ClH/c1-6-23(7-2)18-16-22(21(25)26-10-5,17-19-24(8-3)9-4)20-14-12-11-13-15-20;/h11-15H,6-10,16-19H2,1-5H3;1H |
Clave InChI |
ZDEOTQYGHRHBEC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC(CCN(CC)CC)(C1=CC=CC=C1)C(=O)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



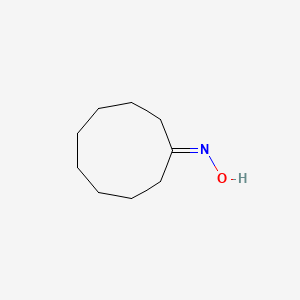
![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)
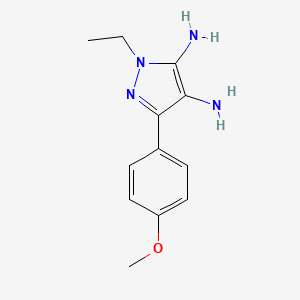
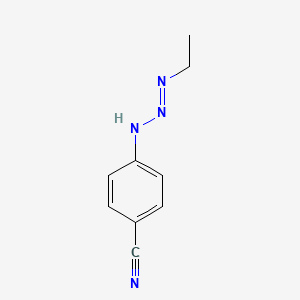
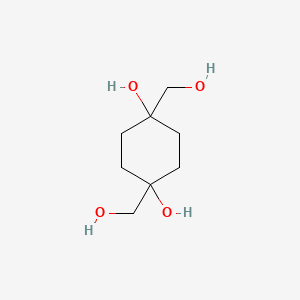

![2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid](/img/structure/B14005119.png)
![3-Hydroxy-5,5-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one](/img/structure/B14005122.png)

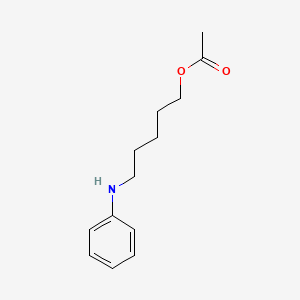
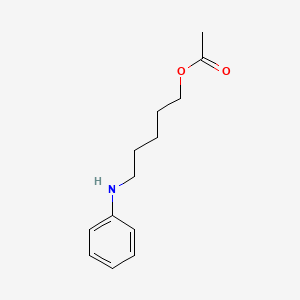
![6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine](/img/structure/B14005133.png)
